N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine

Description

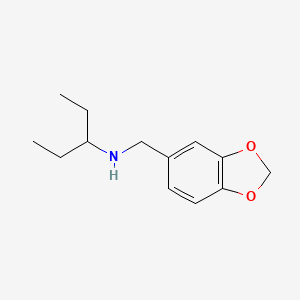

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-11(4-2)14-8-10-5-6-12-13(7-10)16-9-15-12/h5-7,11,14H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFKDLYTMSLYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354769 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-53-4 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 1,3 Benzodioxol 5 Ylmethyl Pentan 3 Amine

Retrosynthetic Disconnection Analysis for N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection point is the central carbon-nitrogen (C-N) bond of the secondary amine. This bond can be conceptually cleaved in two primary ways, leading to two distinct and viable synthetic strategies.

The first disconnection breaks the bond between the nitrogen atom and the benzylic carbon. This approach suggests a reaction between a piperonyl-containing electrophile and a pentan-3-amine nucleophile. The synthons generated are a piperonyl cation and a pentan-3-amine anion, which correspond to the synthetic equivalents of piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) and pentan-3-amine for a reductive amination pathway, or a piperonyl halide and pentan-3-amine for a nucleophilic substitution pathway.

The second, less common, disconnection would cleave the bond between the nitrogen and the pentyl group. This would involve a piperonylamine (B131076) nucleophile and a 3-pentyl electrophile. While synthetically feasible, the precursors for the first disconnection are generally more accessible and the reactions more commonly employed for this type of target molecule. Therefore, synthetic strategies predominantly focus on the first disconnection approach.

Established and Emerging Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several established methods can be employed for the synthesis of the target compound.

Reductive Amination Protocols for Amine Synthesis

Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This process typically involves two main steps: the formation of an imine intermediate followed by its reduction to an amine. masterorganicchemistry.com In the synthesis of this compound, this involves the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with pentan-3-amine.

The reaction begins with the nucleophilic attack of the primary amine (pentan-3-amine) on the carbonyl carbon of piperonal, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. The subsequent reduction of this imine yields the desired secondary amine. The entire process can be performed in a single pot by combining the aldehyde, amine, and a reducing agent that is selective for the imine over the aldehyde. wikipedia.orgmasterorganicchemistry.com

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A versatile and common reducing agent, though it may also reduce the starting aldehyde if conditions are not controlled.

Sodium cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that is particularly effective for reductive aminations because it preferentially reduces the protonated imine (iminium ion) over the carbonyl group. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent that is often favored for its effectiveness under non-acidic conditions. masterorganicchemistry.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is another effective method. wikipedia.org

Nucleophilic Substitution Strategies

An alternative and straightforward approach is the direct alkylation of pentan-3-amine via a nucleophilic substitution reaction. libretexts.org This strategy involves reacting pentan-3-amine, acting as the nucleophile, with an electrophilic piperonyl derivative, such as 5-(halomethyl)-1,3-benzodioxole (e.g., piperonyl chloride or bromide).

In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of pentan-3-amine attacks the electrophilic benzylic carbon, displacing the halide leaving group. A potential complication of this method is over-alkylation, where the newly formed secondary amine product can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. youtube.comlibretexts.orgchemguide.co.uk To favor the formation of the desired secondary amine, reaction conditions can be controlled by using a large excess of the primary amine (pentan-3-amine) to ensure it is the dominant nucleophile. savemyexams.com The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a pathway to complex molecules with high atom economy and efficiency. While no specific MCR has been documented for the direct synthesis of this compound, the principles of MCRs can be applied to generate structurally related compounds.

For instance, a Mannich-type reaction could potentially be designed involving piperonal, pentan-3-amine, and a suitable enolizable carbonyl compound. Similarly, isocyanide-based MCRs like the Ugi or Passerini reactions could be adapted to synthesize more complex amides and esters containing the this compound scaffold. These approaches represent an emerging area for the rapid generation of diverse chemical libraries based on the core structure.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. For reductive amination, key parameters include the choice of reducing agent, solvent, pH, and temperature. For example, using a selective reducing agent like NaBH₃CN at a slightly acidic pH (which favors iminium ion formation) can significantly improve yields by minimizing side reactions. masterorganicchemistry.com

For nucleophilic substitution, the crucial factors are the stoichiometry of the reactants, the nature of the leaving group on the piperonyl moiety, the solvent, and the base used. Using a 2:1 molar ratio or higher of amine to alkyl halide can effectively suppress over-alkylation. libretexts.org The choice of solvent (e.g., polar aprotic solvents like acetonitrile (B52724) or DMF) can influence the reaction rate.

| Parameter | Reductive Amination | Nucleophilic Substitution |

|---|---|---|

| Precursors | Piperonal, Pentan-3-amine | Piperonyl Halide, Pentan-3-amine |

| Key Intermediate | Imine / Iminium Ion | SN2 Transition State |

| Typical Reagents | NaBH₃CN, NaBH(OAc)₃, H₂/Pd | Excess amine or non-nucleophilic base (e.g., Et₃N) |

| Common Solvents | Methanol, Dichloromethane (B109758), 1,2-Dichloroethane | Acetonitrile, DMF, THF |

| Primary Challenge | Balancing imine formation and reduction | Controlling over-alkylation |

| Optimization Strategy | pH control, choice of selective reducing agent | Use of excess amine, controlled temperature |

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target molecule is contingent upon the availability of its key precursors: piperonal and pentan-3-amine.

Piperonal (1,3-benzodioxole-5-carbaldehyde): This aromatic aldehyde can be prepared through several routes. A common industrial method involves the isomerization of safrole to isosafrole, followed by oxidative cleavage. Alternatively, it can be synthesized from catechol (1,2-dihydroxybenzene). wikipedia.orgatamanchemicals.com The synthesis from catechol involves a two-step process: first, the formation of the methylenedioxy bridge using a Williamson ether synthesis with a reagent like dichloromethane or diiodomethane (B129776) under basic conditions to yield 1,2-methylenedioxybenzene. wikipedia.orgsciencemadness.org This intermediate is then formylated using methods such as the Vilsmeier-Haack reaction or the Duff reaction to introduce the aldehyde group at the 5-position. sciencemadness.org

Pentan-3-amine: This simple aliphatic primary amine is commercially available. nih.gov Synthetically, it can be prepared from 3-pentanone (B124093) via reductive amination using ammonia (B1221849) and a reducing agent. Another route involves the conversion of 3-pentanol (B84944) to an alkyl halide or sulfonate, followed by nucleophilic substitution with an azide (B81097) salt (like sodium azide) and subsequent reduction of the resulting alkyl azide.

Preparation of 1,3-Benzodioxole-5-carbaldehyde Derivatives

1,3-Benzodioxole-5-carbaldehyde, commonly known as piperonal or heliotropin, is a key starting material for the synthesis of this compound. google.comwikipedia.org It is an aromatic aldehyde naturally occurring in various plants and is valued for its characteristic floral fragrance. atamanchemicals.com Several synthetic routes to piperonal and its derivatives have been established.

One common method involves the oxidation of isosafrole. wikipedia.orgatamanchemicals.com Alternatively, multi-step syntheses commencing from catechol or 1,2-methylenedioxybenzene are employed. wikipedia.orgatamanchemicals.com The synthesis from 1,2-methylenedioxybenzene can be achieved through a condensation reaction with glyoxylic acid, followed by the cleavage of the resulting α-hydroxy acid with an oxidizing agent. wikipedia.orgatamanchemicals.com Starting from catechol requires an additional Williamson ether synthesis step using dichloromethane. wikipedia.orgatamanchemicals.com

Further derivatization of the 1,3-benzodioxole-5-carbaldehyde core can be achieved through various chemical reactions. For instance, direct bromination of piperonal can yield 5-bromo-1,3-benzodioxole-5-carboxaldehyde, introducing a halogen atom onto the aromatic ring which can serve as a handle for further modifications. researchgate.net Another example is the reaction with hydroxylamine (B1172632) to form oxime derivatives, such as (E)-benzo[d] researchgate.netnih.govdioxole-5-carbaldehyde oxime. nih.goviucr.org This reaction involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. nih.gov

| Derivative | Starting Material | Reagents | Key Transformation | Reference |

| 5-bromo-1,3-benzodioxole-5-carboxaldehyde | 1,3-benzodioxole-5-carboxaldehyde | Bromine | Electrophilic Aromatic Substitution | researchgate.net |

| (E)-benzo[d] researchgate.netnih.govdioxole-5-carbaldehyde oxime | 1,3-benzodioxole-5-carboxaldehyde | Hydroxylamine hydrochloride, Sodium hydroxide | Condensation | nih.goviucr.org |

| 3,4-methylenedioxyacetophenone | 1,3-benzodioxole (B145889) | Acylation reagent, Supported aluminum or zinc chloride catalyst | Friedel-Crafts acylation | patsnap.com |

Synthesis of Pentan-3-amine and Related Aliphatic Amines

Pentan-3-amine is a primary aliphatic amine that forms the side chain of the target molecule. ebi.ac.uk The synthesis of such amines can be accomplished through several general methods. A prominent strategy is reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent. wikipedia.orglibretexts.org For the synthesis of pentan-3-amine, the precursor would be pentan-3-one.

The reductive amination process can be carried out directly in a one-pot reaction where the ketone, ammonia (or an amine), and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride. harvard.educhemistrysteps.com The reaction proceeds through the formation of an intermediate imine, which is then reduced to the corresponding amine. libretexts.orglibretexts.org The choice of reducing agent is crucial; NaBH3CN is effective because it is stable in mildly acidic conditions and selectively reduces the imine intermediate over the ketone starting material. wikipedia.orgharvard.edu

Alternative methods for synthesizing primary aliphatic amines include the reduction of nitro compounds, nitriles, or amides. libretexts.org Direct amination of sp3 C-H bonds is also an emerging area of research for the synthesis of aliphatic amines. nih.gov

| Amine | Precursor | Reaction Type | Common Reagents | Reference |

| Primary Aliphatic Amines | Aldehydes or Ketones | Reductive Amination | Ammonia, NaBH3CN or H2/Catalyst | wikipedia.orglibretexts.org |

| Secondary Aliphatic Amines | Aldehydes or Ketones | Reductive Amination | Primary Amine, NaBH3CN | chemistrysteps.comorganic-chemistry.org |

| Tertiary Aliphatic Amines | Aldehydes or Ketones | Reductive Amination | Secondary Amine, NaBH(OAc)3 | harvard.eduorganic-chemistry.org |

Formation of Benzodioxol-5-ylmethyl Building Blocks

To construct the final this compound molecule, it is often advantageous to first prepare a reactive benzodioxol-5-ylmethyl intermediate. This can be achieved by converting 1,3-benzodioxole-5-carbaldehyde into a more versatile building block.

A common strategy is the reduction of the aldehyde to the corresponding alcohol, piperonyl alcohol. This can be accomplished using reducing agents like aluminum isopropoxide in isopropanol. prepchem.com The resulting alcohol can then be converted into a good leaving group, such as a halide.

Alternatively, direct chloromethylation of 1,3-benzodioxole can be performed to yield 5-chloromethyl-1,3-benzodioxole (piperonyl chloride). erowid.org This reaction typically involves the use of paraformaldehyde and hydrogen chloride. erowid.org These halogenated building blocks are highly useful for subsequent nucleophilic substitution reactions with amines to form the desired C-N bond.

| Building Block | Starting Material | Key Reagents | Reaction Type | Reference |

| Piperonyl alcohol | Piperonal | Aluminum isopropoxide | Reduction | prepchem.com |

| 5-chloromethyl-1,3-benzodioxole | 1,3-benzodioxole | Paraformaldehyde, HCl | Chloromethylation | google.comerowid.org |

| Piperonyl acetate | 5-chloromethyl-1,3-benzodioxole | Sodium acetate | Nucleophilic Substitution | google.com |

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold serves as a versatile template for the synthesis of a wide array of analogues. By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationships of these compounds.

Modifications to the Benzodioxole Moiety

The benzodioxole ring is a common target for modification to generate structural diversity. The aromatic ring can undergo electrophilic substitution reactions to introduce various functional groups. For instance, halogenation can introduce bromine or chlorine atoms, which can alter the electronic properties of the ring and provide sites for further reactions like cross-coupling. worldresearchersassociations.com

Another approach involves synthesizing analogues with different substitution patterns on the benzodioxole ring. For example, N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides have been designed and synthesized, where modifications include the introduction of various substituents on the benzylthio portion. frontiersin.org Furthermore, the core benzodioxole structure itself can be part of a larger, more complex system, as seen in the synthesis of benzodioxole derivatives with potent biological activities. nih.gov

| Modification Type | Example Compound Class | Synthetic Strategy | Potential Impact | Reference |

| Halogenation | Halogenated Benzodioxole Derivatives | Electrophilic Aromatic Substitution | Altered electronic properties, site for cross-coupling | worldresearchersassociations.com |

| Acyl Group Introduction | 3,4-methylenedioxyacetophenone | Friedel-Crafts Acylation | Intermediate for further synthesis | patsnap.com |

| Amide Formation | N-(benzo[d] researchgate.netnih.govdioxol-5-yl) acetamides | Acylation of benzodioxol-5-amine | Introduction of diverse side chains | frontiersin.org |

Variations in the Aliphatic Amine Side Chain

The aliphatic amine side chain provides another key point for structural modification. The length, branching, and substitution of this chain can significantly influence the properties of the molecule. For this compound, variations can be introduced by using different aliphatic amines during the synthesis, for example, in a reductive amination reaction with 1,3-benzodioxole-5-carbaldehyde.

The nature of the side chain in aliphatic amino acid residues has been shown to affect the secondary structure and association of polypeptides, highlighting the importance of side chain characteristics. nih.gov In the context of bioactive molecules, variations in the aliphatic amine side chain can modulate factors such as lipophilicity, steric bulk, and hydrogen bonding capacity, which are crucial for biological activity.

Incorporation of Other Heterocyclic Systems

Introducing additional heterocyclic rings to the this compound scaffold is a powerful strategy for creating novel chemical entities. Heterocycles are prevalent in medicinal chemistry as they can serve as bioisosteres and introduce favorable physicochemical properties. ibmmpeptide.com

Several studies have demonstrated the successful incorporation of various heterocyclic systems onto the benzodioxole core. For example, pyrimidine (B1678525) and piperazine (B1678402) rings have been attached to the benzodioxol-5-ylmethyl group. chemicalbook.comnih.gov In one synthesis, 2-(piperazin-1-yl)pyrimidine was reacted with 5-chloromethyl-1,3-benzodioxole to yield 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine. nih.gov Other examples include the synthesis of benzodioxole derivatives containing oxazole (B20620) and triazole rings. worldresearchersassociations.comnih.gov The 1,3-dipolar cycloaddition reaction is a useful method for constructing triazole rings. worldresearchersassociations.com These hybrid molecules, which combine the benzodioxole moiety with other heterocycles, represent a rich area for chemical exploration.

| Incorporated Heterocycle | Linkage to Benzodioxole | Synthetic Method | Example Compound | Reference |

| Pyrimidine & Piperazine | via methylpiperazine | Nucleophilic substitution | 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine | chemicalbook.comnih.gov |

| Pyrimidinone | via methyl group | Multi-step synthesis involving Reformatsky reaction | 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one | researchgate.net |

| Oxazole | via methylidene bridge | Condensation | N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine | nih.gov |

| Triazole | via methyl group | Nucleophilic substitution and 1,3-dipolar cycloaddition | 5-(azidomethyl)-6-bromobenzo[d] researchgate.netnih.govdioxole derivatives | worldresearchersassociations.com |

| Imidazole & Piperidine (B6355638) | via piperidine linkage | Multi-step synthesis | 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogues | nih.gov |

Chemical Reactivity and Stability of the Amine Functionality

The chemical behavior of this compound is largely dictated by the secondary amine functionality. The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic characteristics to the molecule, making it susceptible to a range of chemical transformations. The stability of this amine is influenced by its environment, particularly in the presence of oxidizing agents or electrophiles.

Oxidation Pathways (Non-Metabolic)

The secondary amine group in this compound is susceptible to oxidation through various non-metabolic pathways. These reactions typically involve the formation of intermediates such as aminium radicals or hydroxylamines, which can then be converted to more stable products like nitrones or imines. The specific outcome of the oxidation is dependent on the oxidant used and the reaction conditions. researchgate.netrsc.org

Common non-metabolic oxidants for secondary amines include peroxides, peracids, and metal-based catalysts. researchgate.netresearchgate.net For instance, oxidation with reagents like hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst such as platinum(II) or tungstate, can lead to the formation of the corresponding nitrone. researchgate.netacs.org An efficient and metal-free method for the direct oxidation of secondary amines to nitrones utilizes Oxone in a biphasic basic medium. researchgate.net Iodosobenzene has also been employed to oxidize secondary amines to imines, sometimes with the aid of manganese or iron porphyrin catalysts to improve yields. rsc.org

The general pathway for nitrone formation from a secondary amine involves an initial oxidation to a hydroxylamine, which is then further oxidized. researchgate.net Alternatively, oxidation can lead to the formation of an imine through the removal of hydrogen. rsc.org

Table 1: Non-Metabolic Oxidation Reactions of Secondary Amines

| Oxidizing Agent/System | Primary Product | Reference |

|---|---|---|

| Oxone | Nitrone | researchgate.net |

| Iodosobenzene | Imine | rsc.org |

| Hydrogen Peroxide (H₂O₂) with Pt(II) catalyst | Nitrone | researchgate.net |

| Tungstate-catalyzed H₂O₂ | Nitrone | acs.org |

| Manganese/Iron Porphyrins with Iodosobenzene | Imine | rsc.org |

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. libretexts.org As a secondary amine, its nucleophilicity is generally considered to be greater than that of primary amines, although this can be influenced by steric hindrance. masterorganicchemistry.comresearchgate.net The presence of a pentan-3-yl group and a benzodioxol-5-ylmethyl group attached to the nitrogen introduces some steric bulk, which may modulate its reactivity towards certain electrophiles. masterorganicchemistry.com

The nucleophilic character of the amine allows it to react with a wide variety of electrophilic compounds. libretexts.orgmsu.edu These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds. For example, it can react with alkyl halides in an alkylation reaction, with acid chlorides and anhydrides in an acylation reaction to form amides, and with aldehydes and ketones to form enamines (though this reaction is reversible). msu.edubritannica.com

Another notable reaction is with sulfonyl chlorides, such as benzenesulfonyl chloride. This reaction, known as the Hinsberg test, results in the formation of a sulfonamide. msu.edu The reactivity of amines with nitrous acid is also a key characteristic; secondary amines react with nitrous acid to form N-nitrosamines. libretexts.orgbritannica.com

Table 2: Nucleophilic Reactions of Secondary Amines

| Electrophile | Product Type | Reference |

|---|---|---|

| Alkyl Halide (R'-X) | Tertiary Amine (via quaternization and deprotonation) | msu.edubritannica.com |

| Acid Chloride (R'-COCl) | Amide | msu.edu |

| Aldehyde/Ketone | Enamine (reversible) | britannica.com |

| Benzenesulfonyl Chloride | Sulfonamide | msu.edu |

| Nitrous Acid (HNO₂) | N-Nitrosamine | libretexts.orgbritannica.com |

Advanced Analytical Characterization Techniques for N 1,3 Benzodioxol 5 Ylmethyl Pentan 3 Amine

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds.

For N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine, GC analysis would provide a retention time characteristic of the compound under specific column and temperature conditions, and the peak area can be used to quantify its purity. The mass spectrometer detector provides a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint.

According to the nitrogen rule, the molecular ion (M⁺) peak is expected at an odd m/z value, in this case, 221. The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. Another characteristic fragmentation would involve the cleavage of the benzylic bond to form a stable tropylium-type ion from the benzodioxole moiety (m/z 135).

Table 5: Predicted Key Mass Fragments in GC-MS for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 221 | [C₁₃H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 192 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical) |

| 135 | [C₈H₇O₂]⁺ | Benzylic cleavage (benzodioxolyl-methyl cation) |

| 86 | [C₅H₁₂N]⁺ | α-cleavage (formation of pentan-3-iminium ion) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique indispensable for the detection and quantification of this compound, particularly within complex matrices. This method offers exceptional selectivity and sensitivity, which is crucial when dealing with trace amounts of the analyte or when it is present alongside structurally related compounds. gassnova.no

The chromatographic separation is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) system. The choice of the stationary phase, mobile phase composition, and gradient elution program is optimized to achieve a good peak shape and resolution from potential interferences. An acidic mobile phase is often employed to ensure the amine functional group is protonated, which is favorable for both chromatographic retention on C18 columns and for subsequent ionization.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI) in positive mode. The protonated molecule [M+H]⁺ is then selected in the first quadrupole (Q1), subjected to collision-induced dissociation (CID) in the collision cell (Q2), and the resulting fragment ions are analyzed in the third quadrupole (Q3). This process of multiple reaction monitoring (MRM) provides two levels of mass selectivity, significantly enhancing the specificity of the analysis.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC System | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z [Calculated M+H]⁺ |

| Product Ion 1 (Q3) | [Fragment 1]⁺ |

| Product Ion 2 (Q3) | [Fragment 2]⁺ |

| Collision Energy | Optimized for each transition |

Preparative Chromatography for Compound Isolation

For the isolation of pure this compound from a crude synthesis mixture, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. The goal is to separate the target compound from unreacted starting materials, reagents, and synthetic byproducts. nih.gov

The process begins with the development of a suitable analytical method that provides good separation of the target compound from its impurities. This method is then scaled up for preparative purposes. The selection of the stationary and mobile phases is critical for achieving the desired purity and yield. Due to the basic nature of the amine, pH modifiers may be added to the mobile phase to improve peak shape and prevent tailing.

Fractions are collected as they elute from the column, and the purity of each fraction is assessed using an analytical technique such as HPLC or thin-layer chromatography (TLC). Fractions containing the pure compound are then combined, and the solvent is removed, typically by rotary evaporation, to yield the isolated this compound.

Table 2: Representative Parameters for Preparative Chromatography of this compound

| Parameter | Value |

| System | Preparative HPLC |

| Column | C18 (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water, potentially with a modifier like trifluoroacetic acid. |

| Flow Rate | 10 - 50 mL/min |

| Detection | UV at a wavelength where the benzodioxole chromophore absorbs (e.g., 285 nm). |

| Sample Loading | Dependent on the column size and the resolution of the target compound from impurities. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The first step in X-ray crystallography is the growth of a high-quality single crystal of the compound. This can be a challenging process, often requiring the screening of various solvents and crystallization techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting crystal structure provides unequivocal evidence of the compound's identity and can reveal details about its stereochemistry if chiral centers are present. Furthermore, the analysis of the crystal packing can shed light on non-covalent interactions such as hydrogen bonding and van der Waals forces, which govern the physical properties of the solid material. While specific crystallographic data for this compound is not publicly available, the analysis of related benzodioxole derivatives demonstrates the utility of this technique. nih.govresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Åα = 90°, β = YYY°, γ = 90° |

| Volume | V ų |

| Z | 4 |

| Calculated Density | ρ g/cm³ |

| R-factor | < 0.05 |

Impurity Profiling and Identification of Synthetic Byproducts

Impurity profiling is a critical aspect of the characterization of any synthesized compound, as the presence of impurities can have significant implications for its chemical and biological properties. The goal of impurity profiling is to detect, identify, and quantify the impurities present in a sample of this compound. nih.gov

A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for the initial detection and tentative identification of impurities based on their accurate mass measurements. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile impurities. uts.edu.au

Once potential impurities are detected, their structures can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. The synthesis of suspected byproducts as reference standards can then be undertaken to confirm their identity by comparing their chromatographic and spectroscopic data with those of the impurities present in the bulk drug. srce.hr Common impurities may arise from side reactions, unreacted starting materials, or degradation products.

Table 4: Potential Synthetic Byproducts in the Synthesis of this compound

| Impurity Type | Potential Structure/Compound |

| Unreacted Starting Material | 1,3-benzodioxole-5-carbaldehyde |

| Unreacted Starting Material | Pentan-3-amine |

| Reductive Amination Byproduct | N,N-bis(1,3-benzodioxol-5-ylmethyl)pentan-3-amine |

| Over-alkylation Product | Di-substituted amine derivatives |

| Degradation Product | Oxidation products of the benzodioxole ring |

Molecular Interactions and Mechanistic Biochemistry of N 1,3 Benzodioxol 5 Ylmethyl Pentan 3 Amine Non Clinical Focus

Receptor Binding Affinities and Ligand-Target Interactions (in vitro/biochemical)

No peer-reviewed studies presenting in vitro binding affinities (such as Ki or IC50 values) or functional assay data for N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine at various receptor types were found.

G-Protein Coupled Receptor (GPCR) Interactions (e.g., Serotonin (B10506), Dopamine (B1211576) Systems)

There is no available scientific literature detailing the binding affinity or functional activity of this compound at serotonin or dopamine receptors. Research on other molecules containing the 1,3-benzodioxole (B145889) group has shown interaction with these systems, but this cannot be directly attributed to the subject compound.

Ligand-Gated Ion Channel Modulation (e.g., TRPM8)

No studies were identified that investigated the modulatory effects of this compound on ligand-gated ion channels, including the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

Interactions with Other Biological Receptors (e.g., Auxin Receptors, Endothelin Receptors)

While derivatives of 1,3-benzodioxole have been explored as agonists for auxin receptors and as antagonists for endothelin receptors, there is no specific research available that examines the interaction of this compound with these or other biological receptors.

Enzyme Inhibition and Activation Studies (in vitro biochemical assays)

Specific data from in vitro biochemical assays on the inhibitory or activating effects of this compound on key enzyme systems are not present in the available scientific literature.

Cytochrome P450 Enzyme Interactions (Substrate/Inhibitor)

No studies were found that characterized this compound as a substrate or inhibitor of any Cytochrome P450 (CYP) isoenzymes. The potential for drug-drug interactions mediated by CYP enzymes for this compound remains uninvestigated.

Monoamine Oxidase (MAO) Inhibition

There is no published research on the in vitro inhibitory activity of this compound against either Monoamine Oxidase-A (MAO-A) or Monoamine Oxidase-B (MAO-B).

Neurotransmitter Transporter Modulation

No research could be found that examines the interaction of this compound with serotonin, dopamine, or norepinephrine (B1679862) transporters. Consequently, there is no data on its potential reuptake inhibition or efflux and release mechanisms.

Cellular Uptake and Subcellular Localization Mechanisms

There is an absence of in vitro cellular studies describing the uptake and subcellular localization of this compound.

Structure Activity Relationship Sar and Advanced Computational Chemical Studies

Systematic Exploration of Structure-Activity Relationships for Benzodioxole-Amine Analogues

The biological activity of benzodioxole-amine derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies systematically alter parts of the molecule to determine which chemical features are crucial for its effects. For a compound like N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine, SAR exploration would focus on three primary regions: the benzodioxole ring, the pentylamine chain, and the amine group itself.

Modifications to the benzodioxole ring, such as the addition of different functional groups (e.g., halogens, alkyls), can influence electronic properties, lipophilicity, and steric interactions with a biological target. For instance, studies on other benzodioxole derivatives have shown that halogenation can significantly alter inhibitory activity against enzymes like cyclooxygenase (COX). nih.gov The position of these substituents is also critical; ortho-halogenated compounds in some series have demonstrated better activity than their meta-halogenated counterparts. nih.gov

Table 1: Hypothetical SAR of this compound Analogues This table presents a conceptual exploration of SAR based on general chemical principles and findings from related benzodioxole compounds.

| Analogue Modification | Structural Region Modified | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Addition of a bromine atom to the benzodioxole ring | Aromatic Ring | Potentially increased potency | Increases lipophilicity and may introduce specific halogen bonding interactions. |

| Replacement of pentan-3-amine with propan-2-amine | Alkyl Chain | Potentially decreased potency | Shorter alkyl chain reduces hydrophobic interactions within the binding pocket. |

| N-methylation of the secondary amine | Amine Group | Altered selectivity and potency | Changes steric bulk and hydrogen bonding potential (from donor/acceptor to only acceptor). |

| Introduction of a double bond in the pentyl chain | Alkyl Chain | Increased rigidity, potentially enhanced binding | Conformational restriction can reduce the entropic penalty of binding, leading to higher affinity if the rigid conformation is optimal. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling provides a statistical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This predictive approach is invaluable in drug discovery for forecasting the potency of novel molecules before their synthesis. nih.govmdpi.com

For benzodioxole-amine analogues, a QSAR model would be developed by first calculating a range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, including:

Electronic Descriptors: Such as partial charges and dipole moment, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume and surface area, which define the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build an equation that links the descriptors to the observed biological activity (e.g., IC50 values). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. researchgate.net

Table 2: Example Molecular Descriptors for a Hypothetical QSAR Study

| Analogue | LogP (Hydrophobicity) | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|

| This compound | 3.5 | 221.31 | 34.1 | 1.0 |

| Analogue with Bromo-substitution | 4.3 | 300.20 | 34.1 | 1.5 |

| Analogue with Propyl Chain | 2.5 | 193.25 | 34.1 | 0.6 |

| N-methylated Analogue | 3.6 | 235.33 | 21.9 | 0.9 |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.comdergipark.org.tr This approach is particularly useful when the 3D structure of the biological target is unknown. mdpi.comdergipark.org.tr

A pharmacophore model for this compound and its active analogues would likely consist of several key features:

Aromatic Ring (AR): Representing the benzodioxole ring system, crucial for pi-pi stacking or hydrophobic interactions.

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the benzodioxole group.

Hydrogen Bond Donor (HBD): The secondary amine group.

Hydrophobic (HY): A feature centered on the pentyl chain, indicating a region for non-polar interactions.

Positive Ionizable (PI): The amine group, which is likely protonated at physiological pH.

Once a validated pharmacophore model is generated from a set of active compounds, it can be used as a 3D query to screen large chemical databases for novel molecules that match the required spatial arrangement of features, potentially identifying structurally diverse compounds with the same mechanism of action. rsc.orgnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jbcpm.com This technique is instrumental in understanding the molecular basis of ligand-target interactions and can be used to predict binding affinity. researchgate.net

Docking this compound into the active site of a putative target protein would reveal its binding pose and the network of non-covalent interactions that stabilize the complex. Key interactions could include:

Hydrogen Bonding: The secondary amine (as a donor) and the benzodioxole oxygens (as acceptors) could form hydrogen bonds with polar amino acid residues like serine, threonine, or asparagine.

Hydrophobic Interactions: The pentyl group and the benzene (B151609) portion of the benzodioxole ring could engage in hydrophobic interactions with non-polar residues such as leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic benzodioxole ring could stack with the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues.

Analyzing these interactions provides critical insights into why certain analogues are more potent than others and guides the design of new molecules with improved binding characteristics. researchgate.net

Table 3: Hypothetical Binding Interactions for this compound

| Ligand Feature | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Secondary Amine (N-H) | Hydrogen Bond (Donor) | Aspartate, Glutamate (side chain carboxylate) |

| Benzodioxole Oxygens | Hydrogen Bond (Acceptor) | Serine, Threonine (side chain hydroxyl) |

| Benzodioxole Ring | Pi-Pi Stacking | Phenylalanine, Tyrosine |

| Pentyl Chain | Hydrophobic (van der Waals) | Leucine, Valine, Isoleucine |

Docking programs use scoring functions to estimate the binding free energy (ΔG_bind) of the ligand-receptor complex. A more negative score typically indicates a stronger and more favorable binding interaction. jbcpm.com These scores allow for the ranking of different ligands or different binding poses of the same ligand. While docking scores provide a rapid assessment, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be applied post-docking to obtain more accurate predictions of binding affinity. These calculations are computationally intensive but provide a deeper understanding of the thermodynamics driving ligand binding.

Molecular Dynamics Simulations for Conformational Sampling and Receptor Flexibility

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

By running an MD simulation of the this compound-receptor complex, researchers can:

Assess Binding Stability: Verify if the binding pose predicted by docking is stable over a period of nanoseconds or microseconds.

Account for Receptor Flexibility: Observe how the receptor's active site adapts and changes shape to accommodate the ligand (induced fit).

Characterize Water's Role: Analyze the role of individual water molecules in mediating ligand-receptor interactions.

Explore Conformational Space: Sample a wide range of conformations for both the ligand and the receptor, providing a more complete picture of the binding event.

MD simulations are crucial for validating docking results and for understanding the dynamic nature of molecular recognition, offering a more realistic representation of the biological environment. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can provide insights into a compound's stability, reactivity, and spectroscopic properties. Studies on related 1,3-benzodioxole (B145889) derivatives have utilized DFT to understand their molecular geometry and electronic characteristics. nih.gov

For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and compute key electronic descriptors. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

From these frontier orbital energies, several global reactivity descriptors can be derived to quantify the compound's chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact with biological targets.

Interactive Data Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

This table illustrates typical quantum chemical descriptors that would be calculated using DFT to predict the electronic behavior and reactivity of the target compound. The values are representative for this class of molecules.

| Descriptor | Symbol | Formula | Typical Value (a.u.) | Interpretation |

| HOMO Energy | EHOMO | - | -0.235 | Represents electron-donating capacity. |

| LUMO Energy | ELUMO | - | -0.050 | Represents electron-accepting capacity. |

| Energy Gap | ΔE | ELUMO - EHOMO | 0.185 | Indicates chemical reactivity and stability. |

| Ionization Potential | IP | -EHOMO | 0.235 | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 0.050 | Energy released when an electron is added. |

| Global Hardness | η | (IP - EA) / 2 | 0.0925 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1 / (2η) | 5.41 | Inverse of hardness, indicates reactivity. |

| Electronegativity | χ | (IP + EA) / 2 | 0.1425 | Measures the power to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η) | 0.109 | Describes the ability to accept electrons. |

Cheminformatics Tools for Chemical Space Analysis and Compound Prioritization

Cheminformatics involves the use of computational tools to analyze and organize vast amounts of chemical data. The concept of "chemical space"—the multi-dimensional space encompassing all possible molecules—is central to this field and is used to guide drug discovery efforts. scispace.com For a scaffold like 1,3-benzodioxole, which is present in numerous biologically active compounds, analyzing the chemical space of its derivatives is crucial for identifying novel candidates with desired properties. chem-space.com

To analyze the chemical space around this compound, a library of analogous compounds would be generated by systematically modifying its structure (e.g., altering the pentanamine side chain, substituting the benzodioxole ring). Each molecule in this virtual library is then converted into a numerical representation using molecular descriptors or fingerprints, such as Molecular Access System (MACCS) keys or Extended-Connectivity Fingerprints (ECFPs). scispace.com

These fingerprints allow for rapid similarity searching and diversity analysis. Visualization techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) can be used to create 2D or 3D maps of the chemical space, grouping structurally similar compounds together. scispace.com This visualization helps in identifying unexplored regions of chemical space and ensures the selection of a diverse set of compounds for further screening. Compound prioritization is then performed based on various criteria, including structural novelty, similarity to known active compounds, and predicted drug-like properties (e.g., Lipinski's Rule of Five).

Interactive Data Table 2: Example of Compound Prioritization in a Virtual Library

This table demonstrates how cheminformatics tools could be used to score and prioritize virtual analogues of the target compound based on multiple computed parameters.

| Compound ID | Structural Modification | Tanimoto Similarity to Lead | Predicted Drug-Likeness Score (0-1) | Novelty Score (0-1) | Final Priority Rank |

| Lead-001 | This compound | 1.00 | 0.85 | 0.50 | - |

| Analog-045 | Branched hexyl side chain | 0.92 | 0.81 | 0.65 | 2 |

| Analog-112 | Phenyl group on side chain | 0.85 | 0.75 | 0.88 | 1 |

| Analog-203 | Fluorine on benzodioxole ring | 0.88 | 0.86 | 0.55 | 3 |

| Analog-350 | N-ethyl instead of pentan-3-amine | 0.79 | 0.91 | 0.40 | 4 |

In Silico Prediction of Bioactivity Profiles and Target Deconvolution

In silico methods are increasingly used to predict the biological activity of compounds and to identify their potential molecular targets, a process known as target deconvolution or target fishing. jbcpm.comnih.gov These approaches leverage machine learning models trained on large datasets of known compound-target interactions. For this compound, its chemical structure can be used as input for various predictive models to generate a hypothetical bioactivity profile.

The process often begins with predicting general properties like Absorption, Distribution, Metabolism, and Excretion (ADME). jbcpm.com Following this, quantitative structure-activity relationship (QSAR) models and molecular docking simulations can be employed to predict interactions with specific biological targets. The 1,3-benzodioxole core is known to be present in compounds with a range of activities, including cytotoxic effects on cancer cells and inhibition of enzymes like cyclooxygenase (COX). chem-space.comnih.gov

Target deconvolution methods compare the structural and physicochemical properties of the query molecule to those of thousands of ligands with known targets in databases like ChEMBL or PubChem. By identifying similarities, these methods can generate a ranked list of probable protein targets. This approach helps in forming hypotheses about the compound's mechanism of action and can guide the design of focused biological assays for experimental validation.

Interactive Data Table 3: Simulated Bioactivity Profile and Target Deconvolution for this compound

This table provides an illustrative example of a predicted bioactivity profile, showing potential biological targets and the confidence of the prediction based on computational models.

| Predicted Protein Target | Target Class | Prediction Method | Confidence Score | Potential Indication |

| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Similarity Search, Docking | High | Inflammation |

| Cytochrome P450 3A4 | Enzyme (Oxidoreductase) | Machine Learning (QSAR) | Medium | Drug Metabolism Interaction |

| Serotonin (B10506) Transporter (SERT) | Transporter | Pharmacophore Matching | Medium | Neurological Disorders |

| Voltage-gated sodium channels | Ion Channel | Similarity Search | Low | Neuropathic Pain |

| MCF7 Breast Cancer Cells | - | Cell-based QSAR | Medium | Oncology |

Emerging Research Directions and Future Perspectives in the Chemical Biology of N 1,3 Benzodioxol 5 Ylmethyl Pentan 3 Amine

Strategies for Rational Design of Highly Selective Molecular Tools (non-therapeutic)

The rational design of selective molecular tools is a cornerstone of modern chemical biology. For the benzodioxole-amine scaffold, this would involve a multidisciplinary approach combining computational modeling, synthetic chemistry, and biological evaluation. The goal is to create molecules with high affinity and selectivity for a specific biological target, which can then be used for non-therapeutic applications such as target validation and pathway elucidation.

Computational methods, such as molecular docking, can be employed to predict the binding of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine analogues to the three-dimensional structures of potential protein targets. This in silico approach can help prioritize the synthesis of compounds with a higher likelihood of desired activity and selectivity. For example, the subtle structural differences between enzyme isoforms, such as COX-1 and COX-2, can be exploited to design selective inhibitors based on the benzodioxole scaffold. nih.gov

Structure-activity relationship (SAR) studies are also crucial for the rational design process. By systematically modifying different parts of the this compound molecule—such as the substituents on the benzodioxole ring, the length and branching of the alkyl chain, and the nature of the amine group—researchers can identify the key structural features responsible for target binding and selectivity. This iterative process of design, synthesis, and testing allows for the refinement of molecular tools with optimized properties.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be powerful tools in the exploration of the chemical space around this compound. bvsalud.org These computational approaches can analyze vast datasets of chemical structures and biological activities to identify patterns and relationships that may not be apparent to human researchers.

One application of AI/ML is in the development of quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel compounds based on their chemical structures, thereby accelerating the identification of promising candidates. For the benzodioxole-amine scaffold, a QSAR model could be trained on a dataset of known analogues and their activities against a particular target to predict the activity of new, unsynthesized derivatives.

Furthermore, generative AI models can be used to design novel molecules with desired properties. By learning the underlying patterns of the benzodioxole-amine chemical space, these models can propose new structures that are likely to be active and selective for a specific target. This de novo design approach can significantly expand the diversity of compounds available for biological testing.

Advanced Synthetic Methodologies for Accessing Structurally Diverse Derivatives

The ability to synthesize a wide range of structurally diverse derivatives is critical for exploring the full potential of the benzodioxole-amine scaffold. Researchers have developed various synthetic routes to access benzodioxole-containing molecules, which can be adapted and expanded upon for the synthesis of novel analogues of this compound.

One common approach involves the use of commercially available starting materials such as piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) or safrole. nih.govresearchgate.net These can be subjected to a variety of chemical transformations to introduce the desired amine-containing side chain. For example, reductive amination of piperonal with an appropriate amine would be a straightforward method to generate a range of N-substituted derivatives.

More advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, can be employed to create more complex and diverse structures. For instance, Suzuki-Miyaura coupling reactions have been used to introduce various aryl and heteroaryl groups onto the benzodioxole ring, allowing for a systematic exploration of the chemical space around this scaffold. researchgate.net The development of efficient and versatile synthetic routes will be crucial for generating the libraries of compounds needed for comprehensive biological screening.

Exploration of New Chemical Space Based on the Benzodioxole-Amine Scaffold for Fundamental Biological Inquiry

The benzodioxole-amine scaffold represents a promising starting point for the exploration of new chemical space and the discovery of novel biological activities. The diverse range of biological effects already reported for benzodioxole derivatives, from enzyme inhibition to modulation of receptor activity, suggests that this scaffold can interact with a variety of biological targets. nih.govnih.govrsc.org

By systematically synthesizing and screening libraries of this compound analogues against a wide range of biological assays, researchers can identify novel "hits" with interesting and unexpected activities. This unbiased, or "phenotypic," screening approach can lead to the discovery of new biological pathways and molecular targets that were not previously known to be modulated by this class of compounds.

Furthermore, the exploration of new chemical space can involve the synthesis of more complex and three-dimensional structures based on the benzodioxole-amine scaffold. Techniques such as diversity-oriented synthesis can be used to generate collections of compounds with a high degree of structural diversity, increasing the probability of discovering novel biological activities. This fundamental biological inquiry will not only expand our understanding of the chemical biology of the benzodioxole-amine scaffold but also has the potential to uncover new starting points for the development of future therapeutic agents.

Data Tables

Table 1: Selected Benzodioxole Derivatives and their Reported Biological Activities

| Compound Name | Biological Activity | Reference |

| N-phenylbenzo[d] nih.govdntb.gov.uadioxole-5-carboxamide | α-Amylase Inhibitor | nih.gov |

| N-(3,5-dimethoxyphenyl)benzo[d] nih.govdntb.gov.uadioxole-5-carboxamide | α-Amylase Inhibitor | nih.gov |

| Benzodioxole aryl acetate derivatives | COX-1 and COX-2 Inhibitors | nih.gov |

| Benzodioxole acetic acid derivatives | COX-1 and COX-2 Inhibitors | nih.gov |

| Benzodioxole grafted spirooxindole pyrrolidinyl derivatives | α-glucosidase and α-amylase Inhibitors | rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine?

- Methodological Answer : A multicomponent reaction approach is effective. For example, coupling 1,3-benzodioxol-5-ylmethylamine with pentan-3-amine via reductive amination or nucleophilic substitution. Steric hindrance from the pentan-3-amine group must be addressed by optimizing reaction kinetics (e.g., using polar aprotic solvents like DMF or THF at elevated temperatures) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?

- Methodological Answer :

- 1H NMR : Look for signals at δ ~3.6–4.0 ppm (N-CH2-benzodioxol), δ ~1.4–1.8 ppm (pentan-3-amine CH2 groups), and δ ~5.9–6.1 ppm (benzodioxol methylenedioxy protons) .

- IR : Peaks at ~1250–1100 cm⁻¹ (C-O-C stretching in benzodioxol) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Storage : Keep under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation .

- Hazards : Flammable (GHS Class 3) and corrosive (skin/eye irritation); use PPE (gloves, goggles) and fume hoods .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in hydrogen bonding or molecular conformation?

- Methodological Answer : Use SHELX for small-molecule refinement. Analyze hydrogen-bonding patterns via graph-set notation (e.g., Etter’s rules) to identify robust intermolecular interactions (e.g., C-H···O or N-H···O bonds) .

- Case Study : If twinning or disorder is observed (common in flexible amines), apply TWIN/BASF commands in SHELXL or use PLATON’s ADDSYM to validate symmetry .

Q. How should conflicting biological activity data (e.g., receptor binding vs. cytotoxicity) be analyzed?

- Methodological Answer :

- Dose-Response Curves : Test compound efficacy across a range of concentrations (e.g., 1 nM–100 µM) using radioligand binding assays (for receptor affinity) and MTT assays (for cytotoxicity) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish between receptor-specific effects and nonspecific toxicity.

- Example : For dopamine receptor studies, compare selectivity ratios (D3/D2) using functional assays (cAMP inhibition) to clarify target engagement .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity (logP ~2.5–3.5 for benzodioxol derivatives) .

- Metabolic Stability : Simulate cytochrome P450 interactions via docking (AutoDock Vina) or QSAR models to identify vulnerable sites (e.g., N-demethylation) .

- Validation : Cross-reference with experimental microsomal stability assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer :

- Variable Screening : Test reaction parameters (temperature, solvent, catalyst loading) via DOE (Design of Experiments). For example, higher yields (>60%) may require catalytic Pd/C in H2 atmospheres for reductive amination .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-alkylation) and adjust stoichiometry (amine:carbonyl ratio 1.2:1) .

Q. Why do crystallographic and DFT-calculated bond lengths differ for the benzodioxol moiety?

- Methodological Answer :

- Thermal Motion Artifacts : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to correct for anisotropic displacement .

- DFT Optimization : Use B3LYP/6-31G(d) basis sets in Gaussian to compare gas-phase vs. solid-state conformations. Discrepancies >0.05 Å suggest crystal packing effects .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield (Optimal) | 49–58% (multicomponent reaction) | |

| LogP (Predicted) | 2.8 ± 0.3 | |

| Hazard Classification | Flammable (Class 3), Skin Irritant (1B) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.